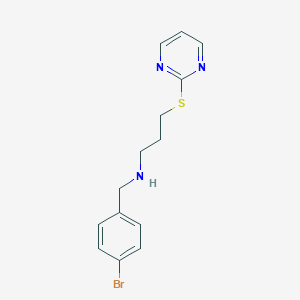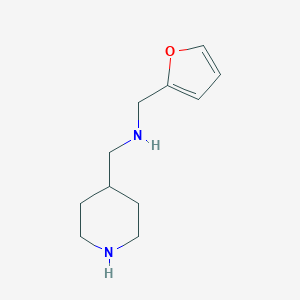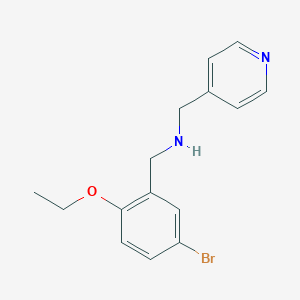![molecular formula C14H12N2O2S2 B279545 N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B279545.png)
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(methylthio)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic benefits. It belongs to the class of benzisothiazolone derivatives and is commonly referred to as MMBI.
作用機序
The exact mechanism of action of MMBI is not fully understood. However, it has been proposed that MMBI exerts its antitumor activity by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. MMBI has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MMBI has been reported to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and inflammation.
Biochemical and Physiological Effects:
MMBI has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. MMBI has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, MMBI has been reported to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.
実験室実験の利点と制限
MMBI has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. MMBI is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, MMBI has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for its preparation and handling. In addition, MMBI can be toxic at high concentrations, and care should be taken when handling the compound.
将来の方向性
For the research on MMBI include the development of MMBI-based drugs, investigation of its mechanism of action, and the development of new synthetic methods for MMBI and its analogs.
合成法
The synthesis of MMBI involves the reaction of 2-mercaptoaniline with 2-chloro-1,1-dioxidebenzisothiazole in the presence of a base. The resulting product is then subjected to methylation with methyl iodide to obtain MMBI. The synthesis of MMBI has been reported in various scientific journals, and the procedure has been optimized to obtain high yields and purity.
科学的研究の応用
MMBI has been extensively studied for its potential therapeutic benefits in various diseases. It has been reported to exhibit antitumor, anti-inflammatory, and antioxidant activities. Several studies have shown that MMBI can inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer. In addition, MMBI has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis. MMBI has also been reported to possess neuroprotective properties and can protect against oxidative stress-induced damage in neurons.
特性
分子式 |
C14H12N2O2S2 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
N-(2-methylsulfanylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N2O2S2/c1-19-12-8-4-3-7-11(12)15-14-10-6-2-5-9-13(10)20(17,18)16-14/h2-9H,1H3,(H,15,16) |
InChIキー |
CCAYRTVUHSPBJY-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
正規SMILES |
CSC1=CC=CC=C1NC2=NS(=O)(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)ethanamine](/img/structure/B279462.png)


![N-{[5-(4-bromophenyl)-2-furyl]methyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B279470.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B279471.png)
![3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(naphthalen-1-ylmethyl)propan-1-amine](/img/structure/B279472.png)
![1-(4-{5-[({3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propyl}amino)methyl]furan-2-yl}phenyl)ethanol](/img/structure/B279473.png)
![4-[({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)methyl]benzoic acid](/img/structure/B279476.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(diethylamino)ethyl]amine](/img/structure/B279480.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B279481.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}cyclopropanamine](/img/structure/B279482.png)
![N-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B279483.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B279486.png)
